4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol
Overview
Description
4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol is a useful research compound. Its molecular formula is C8H7ClN4S and its molecular weight is 226.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity : A study by Purohit et al. (2011) synthesized derivatives of 4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol and found that some compounds exhibited significant inhibition of bacterial and fungal growth, comparing favorably to standard drugs (Purohit et al., 2011).
Molecular Structure Analysis : Sarala et al. (2006) analyzed the crystal and molecular structure of similar compounds, providing insights into their chemical properties and potential applications (Sarala et al., 2006).
Synthesis and Structural Studies : Şahin et al. (2014) conducted a study on the synthesis, spectroscopic, and structural analysis of derivatives of this compound, focusing on their hydrogen bonding patterns and molecular frameworks (Şahin et al., 2014).
Biological Activity Research : Aksyonova-Seliuk et al. (2018) synthesized derivatives and investigated their physical and chemical properties, highlighting the potential for these compounds in the search for biologically active substances (Aksyonova-Seliuk et al., 2018).
Anesthetic Effect in Rats : Another study by Aksyonova-Seliuk et al. (2016) explored the effect of certain derivatives on the duration of thiopental-sodium narcosis in laboratory rats, contributing to the understanding of the relationship between chemical structure and biological effect (Aksyonova-Seliuk et al., 2016).
Lipase and α-Glucosidase Inhibition : Bekircan et al. (2015) synthesized novel compounds derived from this compound and investigated their inhibitory effects on lipase and α-glucosidase, indicating potential therapeutic applications (Bekircan et al., 2015).
Antiradical Activity : Safonov and Nosulenko (2021) studied the antiradical activity of derivatives, highlighting their potential as antioxidants in combating free radical-induced diseases (Safonov & Nosulenko, 2021).
Corrosion Inhibitor for Copper : Chauhan et al. (2019) investigated the use of a similar compound as a corrosion inhibitor for copper, revealing its high efficiency in preventing corrosion in saline environments (Chauhan et al., 2019).
Antimicrobial Evaluation : Almajan et al. (2010) synthesized fused heterocyclic derivatives and assessed their antimicrobial activities, finding that some compounds displayed promising effects (Almajan et al., 2010).
Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazolo derivatives, have been found to inhibit cdk2, a protein kinase involved in cell cycle regulation .
Mode of Action
Similar compounds have been shown to inhibit cdk2, thereby preventing cell cycle progression and inducing apoptosis within cells .
Biochemical Pathways
ROS are involved in various cellular processes, including cell signaling and homeostasis. AchE is a principal enzyme that hydrolyzes acetylcholine in the cholinergic nervous system .
Result of Action
Similar compounds have been shown to inhibit cell growth and induce apoptosis .
Properties
IUPAC Name |
4-amino-3-(3-chlorophenyl)-1H-1,2,4-triazole-5-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN4S/c9-6-3-1-2-5(4-6)7-11-12-8(14)13(7)10/h1-4H,10H2,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HATVJWDMJSXPDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NNC(=S)N2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50395897 | |
Record name | 4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50395897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
117320-66-8 | |
Record name | 4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50395897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 4-amino-5-(3-chlorophenyl)-4H-1,2,4-triazole-3-thiol in the development of new antimicrobial compounds?
A1: this compound serves as a crucial starting material in synthesizing two classes of heterocyclic compounds with promising antimicrobial activity: 1,3,4-thiadiazoles and 1,3,4-thiadiazines containing a 1,2,4-triazole nucleus []. The study by [] demonstrates its reactivity with various aryl aldehydes and phenacyl bromides, leading to the formation of these diverse heterocyclic systems.
Q2: How does the structure of the synthesized compounds relate to their antimicrobial activity?
A2: While the research [] confirms the synthesis and antimicrobial screening of the 1,3,4-thiadiazole and 1,3,4-thiadiazine derivatives, it doesn't delve into a detailed structure-activity relationship (SAR) analysis. Further investigation is needed to establish a clear correlation between specific structural modifications within these compounds and their antimicrobial potency and selectivity. Understanding these relationships is crucial for optimizing the design and development of more potent and targeted antimicrobial agents.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.